Nickel lactate tetrahydrate
Description
Contextualization of Nickel(II) Lactate (B86563) Complexes
Nickel(II) lactate, typically encountered in its hydrated form as nickel lactate tetrahydrate, is a coordination compound consisting of a central nickel(II) ion (Ni²⁺) coordinated by lactate anions (C₃H₅O₃⁻) and water molecules. nih.gov As a member of the broader class of metal carboxylates, it is formed through the reaction of lactic acid with a nickel(II) salt, such as nickel carbonate or nickel hydroxide (B78521). wikipedia.orgwikipedia.org These complexes generally appear as green to bluish-green crystalline solids that are moderately soluble in water. nih.gov The coordination of the lactate ligand and water molecules around the nickel center gives rise to stable hydrated complexes. wikipedia.org The study of nickel(II) lactate and related carboxylate complexes is integral to understanding the fundamental principles of coordination chemistry, including ligand-metal interactions, stereochemistry, and the formation of polynuclear structures. nih.govchemijournal.com
Ligand Design and Coordination Motifs in Metal-Lactate Systems
The lactate anion is a versatile ligand in coordination chemistry due to its α-hydroxycarboxylate structure. This structure allows for several coordination modes. The most common motif involves the lactate ion acting as a bidentate chelating ligand, where it coordinates to the nickel(II) center through one oxygen atom of the carboxylate group and the oxygen atom of the α-hydroxyl group. geologyscience.ru This chelation forms a stable five-membered ring, a favored configuration in coordination chemistry. mdpi.com
In the specific case of this compound, the nickel(II) ion typically adopts a six-coordinate, octahedral geometry. wikipedia.orgchemijournal.com The coordination sphere is completed by water molecules, which occupy the remaining coordination sites not filled by the lactate ligands. wikipedia.org Beyond simple chelation, the lactate ligand can also exhibit other coordination behaviors, such as acting as a monodentate ligand or as a chelating-bridging ligand that connects adjacent metal centers, a feature that can lead to the formation of polymeric or polynuclear complexes. geologyscience.rumdpi.com The ability of the hydroxyl group to participate in coordination is a key feature that distinguishes lactate from simple carboxylates like acetate (B1210297) and influences the resulting complex's structure and stability. geologyscience.rumdpi.comresearchgate.net
Significance of this compound in Contemporary Research
This compound holds considerable significance in several areas of modern scientific research, primarily as a precursor in materials science and as a model in bio-inspired catalysis. evitachem.com
In materials science, it is a valuable precursor for the synthesis of nickel-based nanomaterials. smolecule.comsigmaaldrich.com Through thermal decomposition, nickel lactate can be converted into nickel oxide (NiO) or, under a reducing atmosphere, finely divided metallic nickel. These resulting materials are of high interest for applications in catalysis, batteries, and fuel cells. sigmaaldrich.com
A highly significant area of research is in bio-inspired catalysis, sparked by the discovery of a unique nickel-pincer cofactor in the active site of the enzyme lactate racemase. pnas.orgnih.gov This enzyme interconverts D- and L-lactic acid and features a nickel atom coordinated by a unique pincer-type ligand. pnas.orgpnas.orgnih.gov This has motivated extensive research into the synthesis of synthetic nickel pincer complexes that model the enzyme's active site to understand its mechanism and develop new catalysts. pnas.orgpnas.orgmdpi.com
Furthermore, nickel complexes, including those derived from or related to nickel lactate, are being investigated as catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. mdpi.comacs.orgresearchgate.net Researchers are exploring how the design of the nickel catalyst's coordination environment influences the efficiency and stereoselectivity of the polymerization process. acs.orgresearchgate.net
Current Research Landscape and Unaddressed Challenges
The current research landscape involving nickel-lactate systems is dynamic, with a strong focus on catalysis and bioinorganic chemistry. A major frontier is the development of functional synthetic models of lactate racemase. pnas.orgpnas.org While initial models have successfully reproduced some structural features and mediated relevant chemical reactions like alcohol dehydrogenation, significant challenges remain. pnas.org A key unaddressed challenge is creating synthetic models that are stable enough to perform reversible catalysis without demetallation, a problem not faced by the enzyme where the protein scaffold provides crucial stability. pnas.orgpnas.org Further tuning of the ligand framework is required to create more faithful mimics of the enzyme's active site. pnas.org
Another active research area is the development of efficient nickel-based catalysts for the chemical upcycling of polylactic acid (PLA). rsc.orgrsc.org Recent studies have shown that carbon-supported nickel nanoparticles can catalyze the reductive amidation of PLA, converting plastic waste into valuable amide products. rsc.orgrsc.org Challenges in this field include optimizing catalyst reusability and understanding the precise nature of the active nickel sites to improve reaction efficiency and product selectivity. rsc.org
Finally, the biosynthesis of the nickel-pincer cofactor in lactate racemase itself presents a complex puzzle. nih.govosti.gov Identifying the roles of the various proteins involved in the biosynthetic pathway (e.g., LarB, LarC, LarE) and understanding the mechanism of nickel insertion are ongoing research efforts. nih.govosti.gov Elucidating these intricate biological processes remains a significant challenge that combines enzymology, spectroscopy, and structural biology.
Data Tables
Table 1: Properties and Structural Features of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | Ni(C₃H₅O₃)₂·4H₂O | wikipedia.orgthermofisher.com |
| Appearance | Green to bluish-green crystalline solid | nih.gov |
| Coordination Number of Ni(II) | 6 | wikipedia.orgchemijournal.com |
| Coordination Geometry | Octahedral | wikipedia.orgchemijournal.com |
| Ligands | Lactate (C₃H₅O₃⁻), Water (H₂O) | nih.govwikipedia.org |
Table 2: Common Coordination Modes of the Lactate Ligand
| Coordination Mode | Description | Source(s) |
| Bidentate Chelate | The ligand binds to the metal center via one carboxylate oxygen and the α-hydroxyl oxygen, forming a five-membered ring. | geologyscience.rumdpi.com |
| Monodentate | The ligand binds to the metal center through only one of the carboxylate oxygen atoms. | geologyscience.ru |
| Chelating-Bridging | The ligand chelates to one metal center while also using a carboxylate oxygen to bridge to an adjacent metal center. | mdpi.com |
Properties
IUPAC Name |
2-hydroxypropanoate;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Ni/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCIEQUCNIEIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NiO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657603 | |
| Record name | 2-hydroxypropanoate;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59836-85-0 | |
| Record name | 2-hydroxypropanoate;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Nickel Lactate Tetrahydrate
Novel Solution-Phase Routes for Nickel Lactate (B86563) Tetrahydrate Crystallization
Traditional solution-phase synthesis of nickel lactate tetrahydrate typically involves the reaction of a nickel(II) salt, such as nickel sulfate (B86663) or nickel chloride, with lactic acid, followed by crystallization. A common approach is the neutralization reaction between a nickel base, like nickel hydroxide (B78521) or nickel carbonate, and lactic acid. google.comnih.gov The general reaction scheme involves the formation of the nickel lactate salt in an aqueous solution, from which the tetrahydrate crystallizes upon cooling or evaporation of the solvent.
Novel approaches in solution-phase synthesis focus on enhancing control over the crystallization process to yield high-purity products with uniform crystal size and morphology. One area of innovation involves the use of microreactors, which offer excellent mixing performance and precise control over residence time. This can lead to the formation of monodispersed nanoparticles, a technique that could be adapted for the synthesis of this compound with tailored particle sizes.
Another avenue of research is the electrochemical synthesis of nickel(II) carboxylates. This method involves the direct anodic dissolution of nickel metal in the presence of a carboxylic acid in a suitable solvent. This one-step route has been shown to be an efficient way to produce polymeric nickel(II) carboxylate complexes with high purity and yield.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. rsc.org A key aspect of this is the use of renewable feedstocks. Lactic acid itself can be produced through the fermentation of carbohydrates from renewable resources like corn starch or sugarcane, which aligns with the principle of using renewable raw materials. mdpi.comredalyc.orgnih.gov
Energy efficiency is another core principle of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. Furthermore, the choice of solvent is critical. Water is an ideal green solvent, and solution-phase syntheses of this compound are often conducted in aqueous media.
Waste prevention is a fundamental goal of green chemistry. This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. For instance, the reaction of nickel hydroxide with lactic acid to form nickel lactate and water is an example of a high atom economy reaction.
Controlled Precipitation and Crystallization for Tailored Morphologies of this compound
The morphology of this compound crystals can significantly influence their properties and applications. Controlled precipitation and crystallization techniques are employed to tailor these morphologies. Key parameters that can be manipulated include pH, temperature, reactant concentration, and the rate of mixing. core.ac.uk
The pH of the reaction solution is a critical factor affecting the morphology of the resulting crystals. Studies on other nickel compounds, such as nickel oxalate (B1200264) and nickel nanostructures, have demonstrated that varying the pH can lead to different crystal shapes and sizes, from nanoparticles to more complex structures. researchgate.netresearchgate.netutm.my For instance, in the synthesis of nickel nanostructures, changing the pH from 6 to 12 resulted in the formation of a wool-like nanostructure. researchgate.net It is anticipated that similar control over morphology can be achieved for this compound by carefully adjusting the pH during crystallization.
Temperature also plays a crucial role in crystallization. It affects not only the solubility of the salt but also the kinetics of nucleation and crystal growth. mdpi.com Research on nickel oxalate has shown that different morphologies are obtained at different synthesis temperatures. researchgate.net By controlling the temperature profile during the crystallization of this compound, it is possible to influence the crystal habit and size distribution.
The table below illustrates the influence of pH and temperature on the morphology of nickel oxalate, which can be considered as a proxy for the expected effects on this compound.
| Parameter | Value | Observed Morphology of Nickel Oxalate | Reference |
| Temperature | 25 °C | Irregular particles | researchgate.net |
| 50 °C | Short rod-like particles | researchgate.net | |
| 70 °C | Longer rod-like particles | researchgate.net | |
| 90 °C | Fibrous structures | researchgate.net | |
| pH | 6.5 | Agglomerated particles | researchgate.net |
| 7.5 | Smaller, more defined particles | researchgate.net | |
| 8.5 | Rod-like structures | researchgate.net | |
| 10.5 | Needle-like structures | researchgate.net |
Hydrothermal and Solvothermal Synthesis of this compound
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled size, shape, and phase. These methods involve carrying out the synthesis in a closed vessel, such as a Teflon-lined autoclave, at elevated temperatures and pressures. researchgate.net In hydrothermal synthesis, water is used as the solvent, while in solvothermal synthesis, an organic solvent is employed. mrs-k.or.krmrs-k.or.krscientific.netresearchgate.net
These techniques offer several advantages for the synthesis of this compound. The elevated temperatures can enhance the solubility of reactants and the kinetics of the reaction, potentially leading to the formation of highly crystalline products in a shorter time. scientific.net Furthermore, by carefully selecting the solvent, temperature, and reaction time, it is possible to exert significant control over the morphology of the resulting crystals. researchgate.net Research on the solvothermal synthesis of nickel nanoparticles has shown that parameters such as reaction temperature, pH, and reactant concentration can be optimized to produce stable nanoparticles. researchgate.net
The hydrothermal conversion of biomass, such as cellulose (B213188) and glucose, into lactic acid in the presence of a nickel catalyst has been demonstrated. scientific.netresearchgate.net This suggests the feasibility of a one-pot hydrothermal process for the synthesis of nickel lactate directly from renewable resources.
Optimization of Reaction Parameters for High Purity this compound
Achieving high purity is a primary goal in the synthesis of this compound. This requires careful optimization of various reaction parameters to minimize the presence of unreacted starting materials, by-products, and other impurities. Key parameters to consider include the stoichiometry of the reactants, reaction temperature, pH, and reaction time. researchgate.netresearchgate.netmdpi.com
The molar ratio of the nickel source to lactic acid is a critical factor. An excess of either reactant can lead to impurities in the final product. The pH of the solution must be controlled to ensure the complete reaction and to prevent the precipitation of nickel hydroxide at higher pH values. Temperature influences the reaction rate and the solubility of the product, and an optimal temperature profile can lead to higher yields and purity. researchgate.net
Purification methods, such as recrystallization, are often employed to enhance the purity of the final product. An improved purification method for basic nickel carbonate, involving a washing-drying-rewashing-drying process, has been shown to be effective in removing adsorbed impurities. researchgate.net A similar multi-step purification process could be adapted for this compound to achieve high levels of purity.
The following table summarizes the effects of various reaction parameters on the synthesis of nickel-based materials, providing a framework for the optimization of this compound synthesis.
| Parameter | Effect on Synthesis | Example System | Reference |
| Reactant Ratio | Affects product purity and yield. | Nickel Hydroxide | core.ac.uk |
| pH | Influences morphology and can lead to by-products. | Nickel Nanoparticles | researchgate.net |
| Temperature | Affects reaction rate, solubility, and crystal morphology. | Nickel Nanoparticles | researchgate.net |
| Reaction Time | Determines the completeness of the reaction. | Solvothermal NiNPs | researchgate.net |
| Heating Rate | Can influence the final properties of the material. | Nickel-Rich Cathodes | mdpi.com |
Crystallographic Elucidation of Nickel Lactate Tetrahydrate Structure
Advanced Spectroscopic Characterization and Electronic Structure of Nickel Lactate Tetrahydrate
Vibrational Spectroscopy (FT-IR, Raman) for Ligand Conformation and Metal-Ligand Vibrations in Nickel Lactate (B86563) Tetrahydrate
Vibrational spectroscopy is a powerful tool for probing the structural details of nickel lactate tetrahydrate, providing information on the lactate ligand's conformation and the nature of the metal-ligand bond.
The infrared (IR) spectrum of this compound is dominated by the vibrational modes of the lactate anion, coordinated water molecules, and the nickel-oxygen bonds. The lactate ligand (CH₃CH(OH)COO⁻) possesses several characteristic vibrations. The most informative of these are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) are diagnostic of the carboxylate's coordination mode. In metal carboxylates, a large separation (Δν > 200 cm⁻¹) typically suggests a unidentate coordination, whereas a smaller separation (Δν < 150 cm⁻¹) is indicative of a bidentate (chelating or bridging) coordination. For nickel(II) acetate (B1210297), a related carboxylate complex, the asymmetric and symmetric stretches appear around 1600 cm⁻¹ and 1380 cm⁻¹, respectively, suggesting a particular coordination environment. researchgate.netresearchgate.net
Additionally, the spectrum exhibits a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations from both the hydroxyl group of the lactate ligand and the water of hydration. Vibrations corresponding to C-H and C-O stretching are also present.
In the far-infrared and Raman spectra, the vibrations associated with the nickel-oxygen (Ni-O) bonds can be observed. These metal-ligand vibrations typically occur at lower frequencies, generally below 500 cm⁻¹, and provide direct evidence of the coordination between the nickel(II) ion and the oxygen atoms of the lactate and water ligands.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3200 - 3500 (broad) | Stretching of water and lactate -OH groups |
| ν(C-H) | 2900 - 3000 | Aliphatic C-H stretching |
| νₐₛ(COO⁻) | ~1580 - 1620 | Asymmetric carboxylate stretching |
| νₛ(COO⁻) | ~1380 - 1420 | Symmetric carboxylate stretching |
| δ(O-H) | ~1630 | Bending mode of coordinated water |
| ν(C-O) | ~1050 - 1150 | C-O stretching of the lactate hydroxyl group |
| ν(Ni-O) | < 500 | Nickel-oxygen stretching vibrations |
Electronic Absorption and Emission Spectroscopy for d-d Transitions and Electronic States of this compound
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region provides critical information about the d-orbital splitting and electronic states of the nickel(II) ion in the complex. The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral ligand field, which is expected for this compound with coordination from lactate and water molecules, the ground electronic state is ³A₂g.
According to the Tanabe-Sugano diagram for a d⁸ ion in an octahedral field, three spin-allowed d-d electronic transitions are expected. researchgate.netresearchgate.netwikipedia.org These transitions correspond to the excitation of an electron from the t₂g orbitals to the e₉ orbitals. The transitions are:
ν₁ : ³A₂g → ³T₂g(F)
ν₂ : ³A₂g → ³T₁g(F)
ν₃ : ³A₂g → ³T₁g(P)
In aqueous solutions, nickel lactate is expected to form the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, whose spectrum is well-characterized. docbrown.info The lactate ligand is a relatively weak field ligand, similar to water. The spectrum of this complex is pale green and shows these three characteristic absorption bands. docbrown.infolibretexts.org The energy of the first transition, ν₁, directly corresponds to the ligand field splitting parameter, 10Dq.
Emission spectroscopy (fluorescence or phosphorescence) is generally not observed for octahedral Ni(II) complexes at room temperature. The excited states are typically deactivated rapidly through non-radiative pathways, such as vibrational relaxation.
Table 2: Typical Electronic Absorption Data for Octahedral Ni(II) Complexes
| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Color Region of Absorption |
| ³A₂g → ³T₂g(F) | ~8,500 | ~1175 | Near-Infrared |
| ³A₂g → ³T₁g(F) | ~14,500 | ~690 | Red |
| ³A₂g → ³T₁g(P) | ~25,000 | ~400 | Violet |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Coordination Environment of Nickel(II) in this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. For this compound, the Ni(II) center is the EPR-active species. In a high-spin octahedral environment, the d⁸ configuration gives rise to a total electron spin state of S=1.
Integer spin systems like Ni(II) (S=1) can be challenging to study with standard X-band EPR spectroscopy. rsc.org This is due to the phenomenon of zero-field splitting (ZFS), which lifts the degeneracy of the Mₛ sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. ZFS arises from a combination of spin-orbit coupling and distortions from perfect octahedral symmetry. mdpi.comresearchgate.net The ZFS is described by the axial (D) and rhombic (E) parameters.
If the ZFS is large (specifically, if D is much larger than the microwave quantum of energy, hν), the EPR transitions may be too broad to be observed or may fall outside the magnetic field range of the spectrometer. nih.govnih.gov However, if the ZFS is small, a characteristic spectrum for an S=1 system can be observed. The g-factor for octahedral Ni(II) complexes is typically isotropic and slightly greater than the free-electron value of ~2.0023, often falling in the range of 2.1 to 2.3. The deviation from the free-electron value is due to spin-orbit coupling. The magnitude of the ZFS parameters provides valuable information about the symmetry of the coordination environment, with larger D values indicating a greater axial distortion from octahedral geometry.
Table 3: Representative EPR Parameters for High-Spin Octahedral Ni(II) Complexes
| Parameter | Typical Value Range | Information Provided |
| g (g-factor) | 2.1 - 2.3 | Electronic environment and spin-orbit coupling |
| D (Axial ZFS) | 0.1 - 10 cm⁻¹ | Magnitude of axial distortion from Oₕ symmetry |
| E (Rhombic ZFS) | Variable (E/D ≤ 1/3) | Magnitude of rhombic (in-plane) distortion |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis and Surface Chemistry of this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of a material. For this compound, XPS can confirm the +2 oxidation state of nickel and characterize the chemical environment of carbon and oxygen atoms.
The Ni 2p region of the XPS spectrum is characteristic of the nickel oxidation state. It shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, due to spin-orbit coupling. For Ni(II) compounds, these main peaks are accompanied by strong "shake-up" satellite peaks at higher binding energies. surfacesciencewestern.com The presence and intensity of these satellites are a definitive fingerprint of the Ni(II) state. The binding energy of the Ni 2p₃/₂ peak for Ni(II) in an oxygen-rich environment, such as in Ni(OH)₂, is typically around 855-856 eV. xpsfitting.comacs.org
The O 1s spectrum is expected to be complex, with overlapping components corresponding to the different oxygen environments: the carboxylate group (both C=O and C-O character), the hydroxyl group of the lactate, coordinated water molecules, and the Ni-O bond. These typically appear in the 531-533 eV range.
The C 1s spectrum can also be deconvoluted to show peaks corresponding to the different carbon atoms in the lactate ligand: the methyl carbon (C-C, C-H), the methine carbon (C-O), and the carboxylate carbon (O-C=O).
Table 4: Expected XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Component Assignment |
| Ni 2p₃/₂ | ~856.0 | Main Ni(II) peak |
| Ni 2p₃/₂ Sat. | ~861.5 | Shake-up satellite for Ni(II) |
| O 1s | ~531-533 | Overlapping peaks from C=O, C-O, Ni-O, H₂O |
| C 1s | ~285.0 | C-C, C-H (methyl) |
| C 1s | ~286.5 | C-OH (methine) |
| C 1s | ~288.5 | O-C=O (carboxylate) |
Nuclear Magnetic Resonance (NMR) Studies on Ligand Dynamics within this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecular structure and dynamics in solution. However, its application to paramagnetic compounds like this compound presents significant challenges. The unpaired electrons of the Ni(II) center provide a powerful mechanism for nuclear spin relaxation, which leads to severe broadening of the NMR signals of nearby nuclei. rsc.org
The interaction with the paramagnetic center causes large shifts in the NMR resonances, known as paramagnetic shifts (which include contact and pseudocontact contributions), and a dramatic increase in the relaxation rates (1/T₁ and 1/T₂). For mononuclear, high-spin Ni(II) complexes, the electronic relaxation times are often relatively long, resulting in very efficient nuclear relaxation and consequently, extremely broad NMR lines. researchgate.netacs.org The signals from the protons on the lactate ligand are often broadened to such an extent that they become indistinguishable from the baseline, making it difficult to obtain useful information about ligand dynamics or conformation in solution.
While advanced NMR techniques can sometimes be applied to paramagnetic systems, for a small, relatively simple complex like this compound, the significant line broadening caused by the S=1 Ni(II) center severely limits the utility of conventional ¹H or ¹³C NMR for studying ligand dynamics. acs.org
Table 5: Summary of Spectroscopic Techniques and Findings for this compound
| Spectroscopic Technique | Information Obtained | Key Findings and Observations |
|---|---|---|
| FT-IR / Raman | Ligand coordination, functional groups, metal-ligand bond | Presence of coordinated carboxylate, hydroxyl, and water groups. Ni-O vibrations are expected at low frequencies. Δν(COO⁻) indicates coordination mode. |
| UV-Vis | d-d electronic transitions, ligand field splitting | Three spin-allowed transitions (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) are expected for the octahedral Ni(II) center, similar to [Ni(H₂O)₆]²⁺. |
| EPR | Spin state, electronic environment, coordination symmetry | Confirms S=1 spin state for high-spin Ni(II). Signals are influenced by zero-field splitting (ZFS), which provides insight into distortions from ideal octahedral symmetry. |
| XPS | Oxidation state, surface elemental composition | Confirms Ni(II) oxidation state via Ni 2p peak position and characteristic satellite structure. C 1s and O 1s spectra reveal different chemical environments. |
| NMR | Ligand structure and dynamics (in principle) | Practical application is severely limited due to the paramagnetic nature of Ni(II), which causes extreme broadening of ligand proton and carbon signals. |
Theoretical and Computational Investigations of Nickel Lactate Tetrahydrate
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure of Nickel Lactate (B86563) Tetrahydrate
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of the geometric and electronic properties of molecules. For nickel lactate tetrahydrate, DFT calculations are instrumental in predicting its three-dimensional structure and understanding the distribution of electrons within the complex.
The geometry optimization process using DFT seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. In the case of this compound, the central nickel(II) ion is typically coordinated in a pseudo-octahedral geometry. The lactate anions act as bidentate ligands, binding to the nickel ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. The remaining coordination sites are occupied by water molecules. The "tetrahydrate" designation indicates the presence of four water molecules per formula unit, some of which may be directly coordinated to the nickel ion, while others may be present as water of crystallization within the crystal lattice, participating in hydrogen bonding.
DFT calculations can predict key structural parameters such as bond lengths and angles. For instance, the Ni-O bond lengths are crucial in defining the coordination environment.
Table 1: Representative DFT-Calculated Geometric Parameters for a [Ni(lactate)₂(H₂O)₂] Complex. (Note: These are typical values based on DFT studies of similar hydrated Ni(II) complexes, as specific data for this compound is not readily available.)
| Parameter | Value (Å) |
|---|---|
| Ni-O (carboxylate) | 2.05 |
| Ni-O (hydroxyl) | 2.10 |
The electronic structure of this compound can also be elucidated using DFT. As a d⁸ metal ion in an octahedral field, the five d-orbitals of the nickel(II) ion are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). DFT calculations can quantify this splitting energy (Δo), which is fundamental to understanding the complex's color and magnetic properties. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of the complex.
Computational Elucidation of Metal-Ligand Bonding and Orbital Interactions in this compound
To gain a deeper understanding of the bonding between the nickel(II) ion and its ligands (lactate and water), computational methods such as Natural Bond Orbital (NBO) analysis are employed. NBO analysis transforms the complex calculated wavefunctions from DFT into a more intuitive chemical picture of localized bonds and lone pairs.
This analysis reveals the nature of the metal-ligand bonds, quantifying their ionic and covalent character. In this compound, the interaction is primarily an electron donation from the oxygen lone pair orbitals of the lactate and water ligands to the vacant d-orbitals of the nickel(II) ion. NBO calculations can quantify the energy of these donor-acceptor interactions, providing a measure of bond strength.
Table 2: Illustrative NBO Analysis Data for Ni-O Interactions. (Note: This table presents hypothetical yet realistic data for educational purposes.)
| Donor NBO (Ligand) | Acceptor NBO (Metal) | Second-Order Perturbation Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O_carboxylate) | LP* (Ni) | 25.5 |
| LP (O_hydroxyl) | LP* (Ni) | 20.1 |
The second-order perturbation energy, E(2), reflects the stabilization energy due to electron delocalization from a filled donor orbital to an empty acceptor orbital. Higher E(2) values indicate stronger interactions. Additionally, bond order analysis, such as the Mayer bond order, can be calculated to provide a quantitative measure of the covalent character of the metal-ligand bonds.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation of this compound
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.
For this compound in aqueous solution, MD simulations can reveal crucial information about its solvation structure and dynamics. A key aspect is the characterization of the hydration shells around the complex. The first hydration shell consists of water molecules directly interacting with the complex, while the second shell is more structured than bulk water but less ordered than the first shell. MD simulations can determine the number of water molecules in these shells and their residence times. researchgate.net
The stability of the coordination complex itself can be studied, including the potential for ligand exchange, where a coordinated water molecule is replaced by one from the bulk solvent. The rate of these exchange processes is a critical parameter in understanding the reactivity of the complex in solution.
Table 3: Typical Parameters for an MD Simulation of this compound in Water.
| Parameter | Description |
|---|---|
| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). |
| Water Model | A model for the water molecules in the solvent (e.g., TIP3P, SPC/E). |
| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT). |
The results from MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the nickel ion.
Prediction of Spectroscopic Signatures from First Principles for this compound
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.
UV-Visible Spectroscopy: The color of transition metal complexes arises from electronic transitions between d-orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. dpublication.com For an octahedral Ni(II) complex, weak d-d transitions are expected. libretexts.org TD-DFT can calculate the energies of these transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. This allows for the assignment of experimentally observed peaks to specific electronic transitions within the complex. researchgate.net
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. First-principles calculations, typically based on DFT, can compute the vibrational frequencies and intensities of these modes. aps.org For this compound, the calculated spectrum would show characteristic peaks corresponding to the stretching and bending modes of the lactate ligand (e.g., C-O, C-C, O-H stretches) and the coordinated water molecules. These theoretical spectra are invaluable for interpreting experimental IR and Raman data, helping to identify the compound and understand its bonding environment.
Simulation of Crystal Packing and Intermolecular Forces in this compound
In the solid state, the properties of this compound are determined not only by the structure of the individual complex but also by how these complexes are arranged in the crystal lattice. Computational methods can be used to simulate this crystal packing and analyze the intermolecular forces that hold the crystal together.
The primary intermolecular forces in the crystal lattice of this compound are expected to be hydrogen bonds and ion-dipole interactions. The coordinated and lattice water molecules play a crucial role in forming an extensive hydrogen-bonding network. The hydroxyl and carboxylate groups of the lactate ligands also participate in this network.
Table 4: Primary Intermolecular Forces in Crystalline this compound.
| Force Type | Description |
|---|---|
| Ion-Dipole | Attraction between the Ni²⁺ ion and polar water molecules. |
| Hydrogen Bonding | Between water molecules, and between water and lactate ligands (hydroxyl and carboxylate groups). |
Computational techniques can be used to calculate the lattice energy of the crystal, which is the energy required to separate one mole of the solid into its gaseous ions. libretexts.org This provides a measure of the stability of the crystal structure. By analyzing the crystal packing, it is possible to understand how intermolecular interactions influence the bulk properties of the material.
Mechanistic Studies of Reactivity and Transformation of Nickel Lactate Tetrahydrate
Thermal Decomposition Pathways and Kinetic Analysis of Nickel Lactate (B86563) Tetrahydrate
The initial stage of thermal decomposition is expected to involve the loss of the four molecules of water of hydration. This dehydration process would likely occur at temperatures below 200°C, resulting in the formation of anhydrous nickel lactate.
Following dehydration, the anhydrous nickel lactate would undergo further decomposition at higher temperatures. Literature suggests that nickel lactate, along with other nickel carboxylates like formate (B1220265) and acetate (B1210297), decomposes in a relatively low temperature range, estimated to be between 238°C and 250°C. The decomposition of the lactate anion is a complex process that can proceed through various pathways, likely yielding a mixture of gaseous products, including carbon dioxide, carbon monoxide, and potentially other organic fragments. The solid residue of this decomposition is expected to be nickel(II) oxide (NiO), though the formation of metallic nickel as an intermediate, which is subsequently oxidized, cannot be ruled out, particularly in an inert atmosphere.
A thorough kinetic analysis of the thermal decomposition of nickel lactate tetrahydrate, which would involve determining key parameters such as activation energy (Ea) and the pre-exponential factor (A), has not been reported. Such an analysis would typically employ model-fitting methods (e.g., Coats-Redfern) or isoconversional methods applied to TGA data collected at multiple heating rates. This would allow for the elucidation of the reaction mechanism for both the dehydration and decomposition steps.
Table 1: Postulated Thermal Decomposition Stages of this compound
| Stage | Temperature Range (Estimated) | Process | Gaseous Products (Postulated) | Solid Residue (Postulated) |
|---|---|---|---|---|
| I | < 200°C | Dehydration | H₂O | Anhydrous Nickel Lactate |
In-Situ High-Temperature X-ray Diffraction and Thermogravimetric Analysis of this compound Degradation
In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the crystalline phase transformations of a material as it is heated. For this compound, an in-situ HT-XRD study would allow for the direct observation of the transition from the hydrated form to the anhydrous form, and subsequently to the final nickel oxide product. This technique would provide precise temperature ranges for these transformations and could identify any intermediate crystalline phases that may form during the decomposition process.
When coupled with thermogravimetric analysis (TGA) and mass spectrometry (MS), a more complete picture of the degradation process can be obtained. TGA would quantify the mass loss at each stage, corresponding to the loss of water and the decomposition of the lactate group, while MS would identify the specific gaseous species evolved at each temperature. This combined approach has been successfully used to study the thermal decomposition of other nickel salts, providing detailed mechanistic insights. However, to date, no such studies have been published specifically for this compound.
Mechanistic Insights into Solid-State Reactions Involving this compound
The solid-state reactivity of this compound is another area that warrants investigation. Solid-state reactions are those that occur between solid reactants in the absence of a solvent. The reactivity in the solid state is often governed by factors such as crystal structure, lattice defects, and the mobility of ions and molecules within the solid.
For this compound, potential solid-state reactions could include reactions with other solid compounds upon heating or mechanical milling. For instance, co-milling with a reducing agent could potentially lead to the formation of nickel nanoparticles at a lower temperature than through thermal decomposition alone. The mechanistic understanding of such reactions would require detailed characterization of the products and intermediates using techniques like XRD, scanning electron microscopy (SEM), and solid-state NMR. As with other aspects of its chemistry, specific research into the solid-state reactions of this compound is currently lacking.
Hydrolytic Stability and Degradation Mechanisms of this compound
The hydrolytic stability of this compound refers to its reactivity with water. As a salt of a weak acid (lactic acid) and a moderately strong base (nickel hydroxide), aqueous solutions of nickel lactate are expected to be slightly acidic due to the hydrolysis of the Ni²⁺ ion. The lactate anion may also undergo some degree of hydrolysis.
The degradation of this compound in aqueous solution would likely be influenced by factors such as pH, temperature, and the presence of other coordinating ligands. At elevated temperatures or in highly acidic or basic solutions, the lactate ligand could undergo further reactions. A detailed study of its hydrolytic stability would involve monitoring changes in the chemical composition of its aqueous solutions over time under various conditions, likely using techniques such as pH measurements, UV-Vis spectroscopy, and chromatography.
Photochemical Reactivity of this compound
The photochemical reactivity of a compound describes the chemical reactions that it undergoes upon absorbing light. For this compound, this would involve the excitation of either the nickel(II) ion or the lactate ligand upon irradiation with light of a suitable wavelength, typically in the ultraviolet or visible range.
The d-d electronic transitions of the nickel(II) ion or the electronic transitions within the lactate ligand could lead to various photochemical processes, such as redox reactions or the degradation of the lactate group. The specific photochemical pathways would depend on the wavelength of the incident light and the surrounding environment (e.g., solvent, presence of oxygen). Investigating the photochemical reactivity would involve techniques such as UV-Vis absorption spectroscopy to identify the electronic transitions, and product analysis following irradiation to determine the reaction pathways. There is currently no available research specifically detailing the photochemical reactivity of this compound.
Advanced Applications and Functional Material Development from Nickel Lactate Tetrahydrate
Catalytic Applications of Nickel Lactate (B86563) Tetrahydrate and Derived Materials
The nickel center in nickel lactate tetrahydrate makes it and its derivatives potent candidates for various catalytic processes. Materials derived from this precursor are utilized in both heterogeneous and homogeneous catalysis, driving reactions from electrochemical water splitting to organic synthesis.
Mechanistic Investigations of Catalytic Reactions Promoted by this compound
While direct mechanistic studies on industrial catalysis using nickel lactate as the primary promoter are still an emerging field, significant insights can be drawn from related biological and electrochemical systems involving nickel and lactate.
One of the most well-studied systems is the enzyme lactate racemase (LarA), which contains a novel organometallic nickel-pincer cofactor. nih.govh1.co Investigations into its function reveal a proton-coupled hydride transfer (PCHT) mechanism. h1.coepfl.ch In this process, a pyruvate intermediate is formed, and a kinetic isotope effect supports the PCHT pathway. h1.co Crucially, the nickel center is believed to maintain a stable Ni(II) oxidation state throughout the catalytic cycle. h1.co Computational modeling suggests that hydride transfer could occur either to the pincer ligand's C4 position or directly to the nickel atom. h1.coepfl.ch
In the realm of electrocatalysis, materials derived from nickel precursors are active for lactate oxidation. Mechanistic studies of this process on nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂) electrodes show that the catalytic activity stems from the Ni(II)/Ni(III) redox couple. researchgate.netresearchgate.netunesp.br The β-Ni(OH)₂/β-NiOOH couple acts as the active site, where NiOOH facilitates the oxidation of lactic acid. researchgate.netunesp.br X-ray photoelectron spectroscopy has confirmed that NiO electrodes can inherently contain Ni³⁺ ions, which serve as active sites and increase the speed of lactate detection. researchgate.net
For cross-coupling reactions like the Suzuki-Miyaura coupling, catalysts derived from nickel precursors are understood to operate through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgcmu.edu Nickel's ability to readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), is fundamental to its broad catalytic utility. nih.gov
Heterogeneous and Homogeneous Catalysis with this compound
This compound serves as a valuable precursor for creating both heterogeneous and homogeneous catalysts.
In heterogeneous catalysis , this compound has been used as a precursor to synthesize nickel-based catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.orgrsc.org These solid-state catalysts are synthesized via methods like pH-assisted precipitation, where the resulting nickel-based materials are dispersed on conductive networks. rsc.orgrsc.org The performance of these catalysts can be directly compared to those derived from other precursors, such as nickel nitrate, to optimize activity. rsc.org The thermal decomposition of nickel lactate can also produce nickel oxide (NiO) and metallic nickel nanoparticles, which are widely used as robust heterogeneous catalysts in various industrial processes, including hydrogenation and steam reforming. techconnect.orgnih.gov
For homogeneous catalysis , while direct applications of nickel lactate are less documented, its properties as a nickel carboxylate suggest its potential use in solution-phase reactions. By analogy, nickel acetate (B1210297), another nickel carboxylate, is often used to generate active homogeneous hydrogenation catalysts in situ when combined with specific phosphane ligands. researchgate.net These systems have demonstrated high turnover numbers in the reduction of alkenes. researchgate.net The principles of homogeneous nickel catalysis are well-established, with applications in a vast range of transformations driven by nickel's facile oxidative addition and diverse accessible oxidation states. nih.gov
| Catalysis Type | Derived Material | Example Application | Reference |
|---|---|---|---|
| Heterogeneous | Ni-based Hydroxides/Oxides | Oxygen Evolution Reaction (OER) | rsc.orgrsc.org |
| Heterogeneous | Nickel Oxide (NiO) Nanoparticles | Electrocatalytic Oxidation of Lactate | researchgate.netresearchgate.net |
| Heterogeneous | Nickel (Ni) Nanoparticles | Hydrogenation, Steam Reforming | techconnect.org |
| Homogeneous (Potential) | In situ formed Ni-ligand complexes | Hydrogenation of Alkenes | researchgate.net |
Precursor Chemistry for Advanced Nickel-Based Nanomaterials and Oxides
This compound is an effective precursor for the bottom-up synthesis of nickel-based nanomaterials. The controlled decomposition of this compound allows for the precise fabrication of both nickel oxide and pure nickel metal nanostructures, whose properties are highly dependent on the synthesis conditions.
Controlled Synthesis of Nickel Oxide Nanostructures via this compound Decomposition
Nickel oxide (NiO) nanostructures can be synthesized through the thermal decomposition of this compound in an oxidizing atmosphere. The decomposition process for analogous nickel carboxylates, such as nickel acetate tetrahydrate, provides a clear model for this transformation. The process typically begins with a dehydration step at lower temperatures, followed by the decomposition of the organic anion at higher temperatures to yield NiO. researchgate.net
The final properties of the NiO nanoparticles, such as crystallite size and band gap energy, are highly dependent on the calcination temperature. nih.govresearchgate.net Lower heat-treatment temperatures result in smaller nanoparticles. For instance, in a study using nickel acetate as a precursor, heat treatment at 300°C produced NiO nanoparticles with a size of approximately 10-15 nm, which increased to over 33 nm when the temperature was raised to 600°C. nih.govresearchgate.net This size variation directly impacts the material's electronic properties, with smaller particles exhibiting a larger energy band gap due to quantum confinement effects. nih.gov
| Heat-Treatment Temperature (°C) | Average Particle Size (nm) | Energy Band Gap (eV) | Reference |
|---|---|---|---|
| 300 | 10.1 - 15.0 | 3.44 | nih.gov |
| 400 | 17.0 - 33.1 | 3.38 | nih.gov |
| 500 | 24.6 - 57.4 | 3.25 | nih.gov |
| 600 | 33.6 - 90.5 | 2.86 | nih.gov |
Fabrication of Nickel Metal Nanoparticles from this compound Precursor
To produce pure metallic nickel (Ni) nanoparticles, the decomposition of the this compound precursor must be conducted in a reducing or inert atmosphere to prevent the formation of nickel oxide. The thermal decomposition of nickel acetate in a hydrogen atmosphere, for example, has been shown to produce metallic Ni. researchgate.net
Alternatively, chemical reduction methods are widely employed. In these syntheses, a nickel salt is reduced in a high-boiling-point solvent, which can also act as a reducing agent, a method known as the polyol process. ias.ac.in For instance, Ni(II) ions from various precursors can be reduced using ethylene glycol at elevated temperatures to form Ni nanoparticles. ias.ac.inresearchgate.net The particle size and morphology can be controlled by adjusting reaction parameters and using stabilizing agents or surfactants to prevent agglomeration. researchgate.net The resulting nanoparticles typically exhibit a face-centered cubic (fcc) crystal structure. techconnect.org
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs) Synthesis
This compound is a suitable precursor for the synthesis of nickel-containing coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic ligands. The properties of the resulting MOF, such as its porosity, surface area, and catalytic activity, are determined by the choice of both the metal source and the organic linker.
In a typical MOF synthesis, a metal salt is dissolved along with an organic linker, and the self-assembly process is initiated, often under solvothermal or hydrothermal conditions. While specific examples using nickel lactate are emerging, the use of other nickel carboxylates like nickel(II) acetate tetrahydrate is well-established for the synthesis of Ni-MOFs. mdpi.com For example, a Ni-MOF can be formed by reacting nickel acetate with trimesic acid. rsc.org It is highly plausible that nickel lactate can be used in a similar fashion, where the lactate anions are displaced by the multitopic organic linkers to form the extended framework. The synthesis can be optimized by controlling factors such as temperature, solvent, and the molar ratio of metal to ligand. mdpi.com The resulting Ni-MOFs have shown significant promise as electrode materials for supercapacitors and as novel catalysts or catalyst supports. rsc.orgresearchgate.net
Potential in Energy Storage and Conversion Device Component Precursors
This compound serves as a promising precursor for the synthesis of nickel-based nanomaterials tailored for energy storage and conversion applications. The lactate anions and nickel cations within the compound can be chemically manipulated to produce a variety of nanostructures, including nanoparticles, nanowires, and thin films. These materials are integral to the performance of devices such as supercapacitors and lithium-ion batteries.
One of the primary applications is in the synthesis of nickel oxide (NiO) nanoparticles. Through thermal decomposition, this compound can be converted into NiO, a material known for its excellent pseudocapacitive properties. The morphology and particle size of the resulting NiO can be controlled by the decomposition parameters, which in turn influences the electrochemical performance of the supercapacitor electrodes. For instance, NiO nanomaterials with high surface area and porosity exhibit enhanced specific capacitance and cycling stability. While specific data for NiO derived directly from this compound is not abundant, the performance of NiO from other precursors provides a benchmark for its potential.
Table 1: Representative Electrochemical Performance of Nickel Oxide-Based Supercapacitors
| Precursor Compound | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) |
|---|---|---|---|---|
| Nickel Acetate Tetrahydrate | Hydrothermal | 555 | 10 (mV/s scan rate) | - |
| Nickel Nitrate Hexahydrate | Spray Pyrolysis | 31.83 | - | - |
| Nickel Hydroxide | Chemical Precipitation | 108 | 10 (mV/s scan rate) | - |
In the realm of lithium-ion batteries, nickel-based cathode materials are favored for their high specific capacity. While precursors like nickel hydroxide and nickel sulfate (B86663) are more commonly used in the synthesis of materials such as Nickel-Manganese-Cobalt (NMC) and Nickel-Cobalt-Aluminum (NCA) oxides, the use of this compound offers potential advantages. The lactate ligand can act as a chelating agent during the co-precipitation synthesis of cathode precursors, potentially leading to more uniform and well-structured materials. This can translate to improved electrochemical performance, including higher discharge capacities and better capacity retention over numerous cycles. Research into using lactic acid as a chelating agent for Ni-rich cathode precursors has shown promising results. researchgate.net For example, a LiNi0.5Co0.2Mn0.3O2 cathode material prepared using a lactate-chelated precursor exhibited an initial discharge capacity of 194.2 mAh g⁻¹ at 0.1 C and maintained 93.3% of its capacity after 100 cycles at 0.2 C. researchgate.net
Supramolecular Assembly and Self-Organized Systems utilizing this compound
The lactate ligand in this compound, with its carboxylate and hydroxyl functional groups, provides versatile coordination sites for the construction of supramolecular assemblies and coordination polymers. The ability of nickel ions to form stable complexes with organic ligands is a cornerstone of coordination-driven self-assembly.
This compound can potentially be used as a nodal building block in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. In such structures, the lactate ligand could bridge multiple nickel centers, leading to the formation of one-, two-, or three-dimensional networks. The resulting materials would possess porous structures with potential applications in gas storage, separation, and catalysis. While specific examples of MOFs constructed directly from nickel lactate are not widely reported, the principles of supramolecular chemistry suggest its feasibility. For instance, studies on other nickel-based coordination polymers demonstrate the formation of complex structures through the self-assembly of nickel ions and organic linkers.
Furthermore, the interaction of Ni(II) ions with bidentate ligands can lead to the formation of supramolecular gels. In one study, a stable Ni(II)-selective gel was formed through the coordination of Ni²⁺ ions with a specific gelator, resulting in a supramolecular assembly driven by metal-ligand coordination, π–π stacking, and hydrogen bonding. mdpi.com This indicates the potential for nickel lactate to participate in the formation of such self-organized systems, where the lactate ligand could influence the gelation properties and the final structure of the material. The formation of these supramolecular structures is dictated by non-covalent interactions, and the specific geometry of the nickel lactate complex would play a crucial role in directing the self-assembly process. mdpi.com
Environmental Interactions and Mechanistic Fate Studies of Nickel Lactate Tetrahydrate
Mechanistic Studies of Nickel Lactate (B86563) Tetrahydrate Transformations in Aqueous Environments
When dissolved in aqueous environments, nickel lactate tetrahydrate dissociates into the nickel(II) ion (Ni²⁺), lactate ions (C₃H₅O₃⁻), and water molecules. The subsequent transformations are primarily governed by the hydrolysis of the Ni²⁺ aquo ion, [Ni(H₂O)₆]²⁺. This process involves a series of pH-dependent reactions where water molecules coordinated to the nickel ion act as Brønsted acids, donating protons to the surrounding water.
The primary hydrolysis reaction is the formation of the mononuclear species NiOH⁺:
Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺
Further hydrolysis can lead to the formation of other species, including Ni(OH)₂, Ni(OH)₃⁻, and the polynuclear species Ni₄(OH)₄⁴⁺, particularly as the pH increases. The equilibrium constants for these reactions dictate the relative concentration of each species at a given pH. The lactate anion, being the conjugate base of a weak acid (lactic acid), can also influence the local pH and complexation with the nickel ion, although nickel's coordination with simple carboxylates like lactate is generally weaker compared to its hydrolysis products or complexes with stronger ligands.
Table 1: Hydrolysis Reactions and Equilibrium Constants for Nickel(II) at 298 K
| Hydrolysis Reaction | log K (at infinite dilution) |
|---|---|
| Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺ | -9.86 |
| Ni²⁺ + 2H₂O ⇌ Ni(OH)₂ + 2H⁺ | -20.1 |
| Ni²⁺ + 3H₂O ⇌ Ni(OH)₃⁻ + 3H⁺ | -30 |
| 4Ni²⁺ + 4H₂O ⇌ Ni₄(OH)₄⁴⁺ + 4H⁺ | -27.74 |
Note: This interactive table is based on compiled thermodynamic data. cost-nectar.eu
Adsorption and Desorption Behavior of this compound on Environmental Surfaces
The transport and fate of nickel released from this compound in the environment are significantly influenced by its adsorption and desorption on various surfaces such as soils, sediments, clays, and metal oxides. The process is primarily driven by the interaction of the Ni²⁺ cation with negatively charged sites on these materials.
Key factors influencing adsorption include:
pH: Adsorption of Ni²⁺ generally increases with increasing pH. scielo.br At lower pH values, competition from H⁺ ions for binding sites is high, reducing nickel adsorption. As pH rises, surface negative charge increases and nickel hydrolysis species may form, leading to enhanced sorption and surface precipitation.
Soil Composition: The adsorption capacity of soil is closely related to its physicochemical properties. researchgate.net Soils with higher organic matter and clay content typically exhibit greater nickel adsorption due to a higher number of binding sites and a larger surface area. scielo.brresearchgate.net
Ionic Strength: The ionic strength of the soil solution affects the electrostatic interactions between the nickel ion and the adsorbent surface. An increase in ionic strength can lead to increased desorption of nickel, as other cations in the solution compete for adsorption sites. scielo.br
Presence of Lactate: The lactate anion can influence nickel's mobility. While lactate itself may not be a strong complexing agent for nickel in the presence of environmental surfaces, it can contribute to the dissolved organic carbon (DOC) pool, which generally forms complexes with nickel ions and can affect their interaction with solid phases. researchgate.net
Desorption studies show that a significant portion of adsorbed nickel can be released back into the solution, particularly in the initial stages of extraction. researchgate.net However, with increasing contact time, nickel can become more strongly bound or incorporated into the mineral structure, making it less available for desorption. scielo.brresearchgate.net This phenomenon, known as aging, leads to a decrease in the amount of nickel released from precipitates over time. researchgate.net
Note: This interactive table summarizes findings from various studies on nickel adsorption.
Bioavailability and Speciation of Nickel from this compound in Environmental Systems
The bioavailability of nickel, and thus its potential to be taken up by organisms, is critically dependent on its chemical form, or speciation, in the environment. In aquatic systems, nickel from this compound exists in various forms, including the free hydrated ion (Ni²⁺), inorganic complexes (e.g., with hydroxide (B78521) or carbonate), and organic complexes with dissolved organic matter (DOM). researchgate.net
The free ion, Ni²⁺, is generally considered the most bioavailable and toxic form. nih.govresearchgate.net The presence of ligands, including lactate and natural DOM like humic and fulvic acids, can significantly affect nickel speciation. These organic molecules can form strong complexes with Ni²⁺, reducing the concentration of the free ion and thereby decreasing its bioavailability and toxicity. researchgate.netnih.gov
Several factors influence nickel speciation and bioavailability:
Dissolved Organic Carbon (DOC): The concentration and nature of DOC are major controlling factors. researchgate.netnih.gov Higher DOC concentrations generally lead to increased complexation and reduced bioavailability. researchgate.net
pH: pH affects both the surface charge of organisms' gills (or uptake sites) and the competition between H⁺ ions and Ni²⁺ for binding to these sites and to organic ligands. nih.gov
Hardness (Ca²⁺ and Mg²⁺): Cations like calcium and magnesium can compete with nickel for binding to biological uptake sites, such as fish gills. nih.govnih.gov Higher water hardness generally reduces nickel toxicity.
Biotic Ligand Models (BLMs) and Multiple Linear Regression (MLR) models are tools used to predict nickel toxicity by accounting for these water chemistry parameters. nih.govnih.gov These models help in developing site-specific water quality guidelines by normalizing for bioavailability. nih.gov
Environmental Degradation Pathways of the Lactate Ligand in this compound
Once dissociated from the nickel ion, the lactate ligand (C₃H₅O₃⁻) is subject to environmental degradation. As a simple organic molecule, it can serve as a carbon source for various microorganisms and undergo photochemical reactions.
Microbial Degradation: Lactate is readily metabolized by a wide range of bacteria under both aerobic and anaerobic conditions. researchgate.netnih.gov
Aerobic Degradation: In the presence of oxygen, bacteria can oxidize lactate to pyruvate, which then enters central metabolic pathways like the Krebs cycle. researchgate.net This conversion is often catalyzed by lactate oxidases or NAD-independent lactate dehydrogenases. researchgate.net
Anaerobic Degradation: In the absence of oxygen, lactate can be fermented or used as an electron donor in anaerobic respiration. researchgate.netoup.com For example, some bacteria can convert lactate to acetate (B1210297), formate (B1220265), and succinic acids. oup.com Metagenomic analyses of river water have identified specific bacterial genera, such as Gemmobacter, Caulobacter, and Pseudomonas, that increase in abundance during the degradation of lactate-containing polymers, indicating their role in lactate assimilation. mdpi.com
Photodegradation: The lactate ligand can also be degraded through photochemical processes, particularly in sunlit surface waters. Studies have shown that in the presence of iron(III) and near-UV light, α-hydroxycarboxylates like lactate undergo photodegradation. nih.gov This process involves a light-induced ligand-to-metal charge transfer (LMCT), which leads to the formation of a potent reducing agent, the carbon dioxide radical anion (•CO₂⁻). nih.gov While direct photolysis of lactate is less significant, this sensitized photodegradation can be an important removal pathway in iron-containing natural waters. nih.govumn.edu
Table 3: Key Enzymes and Products in Microbial Lactate Degradation
| Degradation Condition | Key Enzymes | Primary Products | Reference |
|---|---|---|---|
| Aerobic | D- or L-lactate oxidases, NAD-independent lactate dehydrogenases (iLDHs) | Pyruvate | researchgate.net |
| Anaerobic | Pyruvate formate lyase | Acetic acid, Formic acid, Succinic acid, CO₂ | oup.com |
Note: This interactive table highlights key components of microbial lactate metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
